molecular formula C6H3ClN2OS B1459985 2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1245811-20-4

2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B1459985
CAS No.: 1245811-20-4
M. Wt: 186.62 g/mol
InChI Key: SLIDFTPKOQIIMW-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a chlorine atom at position 2 and a ketone group at position 3. This scaffold is of significant pharmacological interest due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases. The compound is synthesized via high-yield methods (72–88%) without requiring chromatographic purification, often involving chlorination or cross-coupling reactions . Its anticancer and enzyme inhibitory activities have been explored, with molecular docking studies suggesting affinity for specific biotargets .

Properties

IUPAC Name

2-chloro-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDFTPKOQIIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679586
Record name 2-Chlorothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245811-20-4
Record name 2-Chlorothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization from Aminothiophene Precursors

One common approach involves starting from 3-amino-5-arylthiophene derivatives, which undergo condensation and cyclization to form the thieno[3,2-d]pyrimidin-4-one core.

  • Step 1: Condensation of 3-amino-5-arylthiophene with formic acid under microwave irradiation yields thieno[3,2-d]pyrimidin-4-one intermediates.
  • Step 2: Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl3), converting the 2-position into a chloro substituent, thus forming this compound.

This method provides good yields and allows for further substitution at other positions if desired.

One-Pot Multi-Component Reactions

A one-pot reaction involving 2H-thieno[3,2-d]oxazine-2,4(1H)-diones, aromatic aldehydes, and amines (e.g., benzylamine) has been reported for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones analogs. Although this method is more commonly applied to thieno[2,3-d]pyrimidinones, it provides insight into efficient cyclization techniques that could be adapted for the 3,2-d isomer.

Alternative Routes via Oxazinone Intermediates

Another approach involves the synthesis of 6-(3-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one intermediates, which upon reaction with amines and subsequent demethylation yield the target thieno[3,2-d]pyrimidin-4(3H)-one derivatives. However, direct chlorination at the 2-position requires additional steps and reagents such as boron trifluoride methyl sulfide complex (BF3·SMe2) for demethylation and POCl3 for chlorination.

Detailed Synthetic Scheme and Conditions

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation of 3-amino-5-arylthiophene with formic acid Microwave irradiation, 100 °C, 15 min ~70-80 Formation of thieno[3,2-d]pyrimidin-4-one intermediate
2 Chlorination at 2-position Phosphorus oxychloride (POCl3), reflux 60-75 Converts 2-position to chloro substituent
3 Demethylation (if methoxy groups present) BF3·SMe2, CH2Cl2, room temp 80-90 Cleaves methoxy to hydroxy groups
4 Purification Column chromatography or recrystallization - Ensures compound purity

Research Findings and Observations

  • The chlorination step using POCl3 is critical to obtain the 2-chloro derivative with high selectivity.
  • Microwave irradiation accelerates condensation and cyclization reactions, improving yields and reducing reaction times.
  • The presence of substituents on the thiophene ring influences the reactivity and the success of subsequent chlorination.
  • Demethylation using BF3·SMe2 is efficient for converting methoxy groups to hydroxyls, which may be necessary for further functionalization or biological activity studies.
  • The synthesized this compound derivatives have been evaluated for biological activities, indicating the importance of precise synthetic control to obtain active compounds.

Comparative Table of Synthetic Routes

Method Starting Material Key Reagents Advantages Limitations
Cyclization from 3-amino-5-arylthiophene 3-amino-5-arylthiophene Formic acid, POCl3 High yield, straightforward Requires chlorination step
One-pot multi-component reaction 2H-thieno[3,2-d]oxazine-2,4-diones, aldehydes, amines Microwave, acids Efficient, fewer steps Mostly for thieno[2,3-d]pyrimidinones
Oxazinone intermediate route 6-(3-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one Amines, BF3·SMe2 Allows functional group manipulation More steps, complex

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one against various cancer cell lines:

  • Cytotoxicity Studies : Research has shown that compounds containing the thieno[3,2-D]pyrimidine motif exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and PC-9 (non-small cell lung cancer) . For instance, certain synthesized derivatives demonstrated IC50_{50} values lower than 10 μM against A549 cells, indicating potent anti-proliferative effects .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular processes such as DNA replication and repair. Some studies indicate that these compounds may act as topoisomerase inhibitors, disrupting the normal function of this enzyme critical for DNA unwinding during replication .

Table 1: Summary of Cytotoxicity Data

CompoundCell LineIC50_{50} (μM)Toxicity to Normal Cells
Compound 19MCF-7<10Non-toxic
Compound 15A5490.94Non-toxic
Compound 10PC-3<10Non-toxic

Anti-Infective Properties

Apart from its anticancer applications, this compound has shown potential as an anti-infective agent:

  • Antimicrobial Activity : The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antimicrobial therapies. Some derivatives have been synthesized and tested for their efficacy against bacterial strains and fungi .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods involving cyclocondensation reactions. Various derivatives have been developed to enhance biological activity and reduce toxicity:

  • Synthetic Routes : Common methods include treating thiophene derivatives with nitrogen-containing compounds under acidic conditions to yield thieno-pyrimidine derivatives .
  • Novel Derivatives : Researchers are continuously exploring new derivatives that might exhibit improved efficacy against specific targets or reduced side effects compared to existing treatments .

Comparison with Similar Compounds

Structural Variations in the Core Scaffold

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
  • This substitution is linked to anticancer activity in thieno[3,2-d]pyrimidinones . 2-Amino (e.g., 2-cyclopentylamino): Amino groups improve hydrogen-bonding capacity. For example, 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit nanomolar potency as PDE7 inhibitors, with ligand efficiency driven by substituent optimization . 2-Mercapto: Sulfur-containing derivatives (e.g., 2-mercaptopyrido[3,2-d]pyrimidin-4(3H)-one) may influence redox properties or metal chelation, differing from chloro-substituted analogs .
Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives
  • 2-Chloro-3-(4-chlorophenyl): Replacing the thiophene ring with a pyridine moiety alters electronic distribution and steric effects.
Key Observations:
  • Position 2: Chloro substituents enhance reactivity and target engagement via electrophilic interactions, while amino groups improve ligand efficiency and selectivity .
  • Position 3: Bulky substituents (e.g., anilino) may sterically hinder binding but could enhance selectivity for specific targets .

Pharmacological Profiles

  • Anticancer Activity: Thieno[3,2-d]pyrimidin-4(3H)-ones with 2-chloro or 2-amino substituents show promising cytotoxicity, likely via kinase inhibition or DNA intercalation .
  • Enzyme Inhibition: PDE7 inhibition by 2-cyclopentylamino derivatives highlights the importance of hydrogen-bond donors in the active site .
  • Selectivity: Chloro-substituted compounds may exhibit broader target interactions, while amino derivatives achieve higher selectivity due to optimized steric and electronic profiles .

Biological Activity

2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, anticancer agent, and its effects on various cellular mechanisms.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes involving thiophene and pyrimidine derivatives. The presence of the chlorine atom at the second position of the thiophene ring is crucial for enhancing its biological activity.

1. Enzyme Inhibition

One of the prominent biological activities associated with thieno[3,2-D]pyrimidin-4(3H)-ones is their role as inhibitors of specific enzymes. For example:

  • 17β-Hydroxysteroid Dehydrogenase Inhibition : A study evaluated several thieno[3,2-D]pyrimidin-4(3H)-one derivatives for their ability to inhibit 17β-HSD enzymes, which are implicated in steroid metabolism and osteoporosis. Compounds derived from this family showed moderate inhibition (36% for compound 3b at 1 µM) against 17β-HSD2 and significant inhibition against 17β-HSD1 (95% at 1 µM) .

2. Anticancer Activity

The anticancer potential of thieno[3,2-D]pyrimidin-4(3H)-one has been extensively studied:

  • Inhibition of Cancer Cell Proliferation : Various studies have reported that compounds containing the thieno[3,2-D]pyrimidine scaffold exhibit significant cytotoxic effects against different cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For instance, a derivative demonstrated an IC50 value of 0.94 µM against A549 cells with no toxicity to normal liver cells .
CompoundCell LineIC50 (µM)Notes
Compound 15A5490.94Strong anti-proliferative effect
Compound 19MCF-7<1Broad-spectrum anti-cancer activity
Compound XPC-3<5Moderate activity

The mechanism through which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Studies have shown that thieno[3,2-D]pyrimidin-4(3H)-ones can trigger apoptosis in cancer cells by modulating apoptosis-related proteins .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases (G1 or G2), leading to inhibited proliferation in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-D]pyrimidin-4(3H)-ones:

  • Substituents Influence : The presence of various substituents on the thiophene and pyrimidine rings can significantly alter the inhibitory potency against target enzymes and cancer cells. For instance, modifications in the aromatic groups attached to the core structure can enhance selectivity and potency towards specific kinases .

Case Studies

Several case studies highlight the effectiveness of thieno[3,2-D]pyrimidin-4(3H)-one derivatives:

  • ROCK Inhibitors : A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of Rho-associated protein kinases (ROCKs), with one compound showing IC50 values as low as 0.001 µM against ROCK II .
  • VEGFR Inhibition : Compounds targeting vascular endothelial growth factor receptor (VEGFR) demonstrated promising results in inhibiting angiogenesis in tumor models, underscoring their potential in cancer therapy .

Q & A

Q. Table 1: Comparison of Chlorination Methods

ReagentSolventTemperatureYieldSafety Considerations
POCl₃Toluene100°CHighRequires controlled conditions
Alternative*Reduced toxicity, under study

* highlights the need for safer alternatives to traditional POCl₃-based methods.

Basic: How should researchers characterize this compound to confirm structural fidelity?

Answer:
Use a combination of:

  • ¹H/¹³C NMR : Peaks at δ 10.59 (s, 1H, NH) and δ 157.3 (C=O) confirm the thienopyrimidinone core .
  • IR Spectroscopy : A strong C=O stretch near 1745 cm⁻¹ indicates the quasi o-quinonoid form .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 310.1003 for derivatives) .

Advanced: What strategies optimize the biological evaluation of this compound derivatives against disease targets?

Answer:

  • Antimalarial Activity : Screen derivatives against Plasmodium falciparum. In preliminary studies, 33% of 120 derivatives showed activity comparable to reference drugs .
  • PDE7 Inhibition : Modify the 2-amino group (e.g., cyclopentylamino) to enhance ligand efficiency. Compound 28e achieved single-digit nM potency with cellular efficacy .

Q. Table 2: Biological Activity Highlights

ApplicationDerivative StructureIC₅₀/PotencyReference
Antimalarial6-Ethynyl substitutionComparable to CQ
PDE7 Inhibition2-Cyclopentylamino3.2 nM

Advanced: How can Pd-catalyzed cross-coupling reactions diversify the this compound scaffold?

Answer:

  • C–C Coupling : Use Sonogashira conditions (e.g., ethynylbenzene, Pd(PPh₃)₄, CuI) to introduce alkynes at position 6. Yields reach 85% .
  • C–N Coupling : Substitute the 2-amino group with tert-butyl or isopropyl amines via Buchwald-Hartwig reactions .

Q. Key Optimization Steps :

  • Purify via flash chromatography (CH₂Cl₂/MeOH).
  • Triturate crude products in diethyl ether to remove impurities .

Advanced: How do structural modifications influence enzyme selectivity (e.g., PDE7 vs. COX-2)?

Answer:

  • Position-Specific Effects : 6-Substituted derivatives lose PDE7 selectivity, while 7-substituted analogs retain nanomolar potency .
  • Scaffold Hopping : Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives inhibit mPGES-1 (anti-inflammatory target) without COX-2 off-target effects .

Advanced: What computational approaches guide the design of this compound derivatives?

Answer:

  • Molecular Modeling : Use Gaussian03 to predict binding modes with PDE7’s catalytic domain .
  • Ligand Efficiency (LE) : Prioritize fragment-sized compounds (e.g., LE > 0.3) for optimization .

Advanced: How should researchers address discrepancies in biological activity data across derivatives?

Answer:

  • Dose-Response Curves : Re-test compounds showing >20% variability in IC₅₀ values .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to rule out false negatives .

Advanced: What comparative analyses distinguish this compound from pyrido[4,3-d]pyrimidin-4(3H)-one analogs?

Answer:

  • Bioactivity : Pyrido analogs show stronger mPGES-1 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for thieno derivatives) .
  • Synthetic Complexity : Thieno derivatives require fewer steps but have lower aqueous solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one
Reactant of Route 2
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2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one

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